molecular formula C22H17BrN4O B2806271 N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide CAS No. 321968-13-2

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide

Cat. No.: B2806271
CAS No.: 321968-13-2
M. Wt: 433.309
InChI Key: TYFYBSLIHMRSKL-UHFFFAOYSA-N
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Description

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide is a hydrazone derivative featuring a quinazolinyl core substituted with bromo (Br) and phenyl groups at positions 6 and 4, respectively, and a 4-methylbenzohydrazide moiety. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The bromo substituent enhances electrophilicity and binding affinity to biological targets, while the 4-methylbenzohydrazide group contributes to structural rigidity and hydrogen-bonding interactions .

Properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c1-14-7-9-16(10-8-14)21(28)26-27-22-24-19-12-11-17(23)13-18(19)20(25-22)15-5-3-2-4-6-15/h2-13H,1H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFYBSLIHMRSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Bromination: The quinazoline core is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.

    Phenyl Substitution: The phenyl group is introduced at the 4th position through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydrazide Formation: The final step involves the reaction of the bromophenylquinazoline with 4-methylbenzohydrazide under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts signaling pathways that are essential for cancer cell growth and survival, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s quinazolinyl core distinguishes it from analogs with quinoline (e.g., N′-[(2-(1H-1,2,4-triazol-1-yl)quinolin-3-yl)methylene]-4-methylbenzohydrazide, 6b) or benzotriazole moieties (e.g., 7b in ). Key structural comparisons include:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Quinazolinyl 6-Br, 4-Ph 4-Methylbenzohydrazide
7b4 () Quinazolinyl 3-Benzyl, 4-oxo, propyl chain 4-Chloro-N-phenylbenzohydrazide
6b () Quinoline 1,2,4-Triazole 4-Methylbenzohydrazide
3 () Benzylidene 3,5-Dibromo 4-Methylbenzohydrazide
R48 Precursor () Benzylidene 3-Br, 4-hydroxy 4-Methylbenzohydrazide
  • Bromo vs. Chloro/Nitro Substituents : Bromo-substituted compounds (e.g., 3 ) exhibit superior antibacterial activity compared to chloro or nitro analogs (e.g., 1 and 2 in ), attributed to increased lipophilicity and electron-withdrawing effects .
  • Quinazolinyl vs. Quinoline Cores: Quinazolinyl derivatives often show enhanced kinase inhibition (e.g., mTOR) due to planar aromatic systems, whereas quinoline-based hydrazones (e.g., 6b) are explored for cytotoxic activity .

Physicochemical Properties

  • Solubility : Bromo and methyl groups increase molecular weight (~450–500 g/mol) and reduce aqueous solubility compared to hydroxy-substituted derivatives (e.g., 2 in ).
  • Stability : Bromo-substituted compounds exhibit greater thermal stability (e.g., 3 vs. 1 in ), as evidenced by higher melting points .

Biological Activity

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinazoline core substituted with a bromo and phenyl group at the 6 and 4 positions, respectively, and a methylbenzohydrazide moiety. The following table summarizes its key chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H18BrN5O
Molecular Weight410.29 g/mol
CAS NumberNot specified

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, particularly those associated with cancer pathways.
  • Antimicrobial Activity : It may disrupt microbial cell membranes, leading to cell death.
  • Cytotoxic Effects : The compound shows potential cytotoxicity against various cancer cell lines.

Anticancer Activity

Numerous studies have reported the anticancer properties of quinazoline derivatives. For instance, a study indicated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The following table illustrates the IC50 values of related quinazoline derivatives compared to standard drugs:

CompoundIC50 (µM)Cell Line
This compoundNot yet reported-
Erlotinib84.20MCF-7
Compound 8a (similar structure)42.10MCF-7

The structure–activity relationship (SAR) studies suggest that halogen substitutions enhance the anticancer effects by improving interactions with target proteins.

Antimicrobial Activity

Research has shown that quinazoline derivatives possess antimicrobial properties. For example, compounds structurally related to this compound demonstrated effectiveness against various bacterial strains. A comparative study highlighted the antimicrobial activity of several quinazoline derivatives:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
This compoundNot yet reported-
Quinazoline Derivative A50 µg/mLE. coli
Quinazoline Derivative B25 µg/mLS. aureus

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of quinazoline derivatives demonstrated that those with bromo substitutions exhibited enhanced binding affinity to epidermal growth factor receptor (EGFR), a common target in cancer therapy. The study utilized molecular docking simulations to predict interactions with key residues in the active site.
  • Case Study on Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of various quinazoline derivatives against both Gram-positive and Gram-negative bacteria, revealing that certain modifications significantly improved activity.

Q & A

Basic Research Questions

Q. What established synthetic routes are used for N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzohydrazide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via condensation of 4-methylbenzohydrazide with a brominated quinazoline aldehyde under reflux conditions. Key steps include:

  • Cyclization of 6-bromo-2-phenylquinazoline precursors using glacial acetic acid as a catalyst (3–4 hours reflux) .
  • Condensation with hydrazide derivatives in methanol or ethanol, followed by recrystallization for purity .
  • Optimization : Adjusting molar ratios (e.g., 1:1 hydrazide-to-aldehyde), solvent polarity, and temperature controls (80–100°C) to enhance yields (typically 65–75%) .

Q. Which spectroscopic and crystallographic methods validate the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : 1H/13C NMR confirms hydrazone linkage (δ 8.5–9.5 ppm for –NH–N=CH–) and aromatic protons. IR identifies C=O (1650–1700 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves intermolecular hydrogen bonds (N–H···O) and π-π stacking (3.5–4.0 Å distances). Data refinement uses R-factors < 0.05 for accuracy .

Q. How does the bromine atom at position 6 of the quinazoline ring influence electronic properties and reactivity?

  • Methodological Answer : The electron-withdrawing bromine increases electrophilicity at the quinazoline core, enhancing interactions with biological targets (e.g., bacterial enzymes). Substituent effects are quantified via Hammett constants (σ_meta ≈ 0.39 for Br) and DFT calculations .

Advanced Research Questions

Q. How can contradictions in antibacterial activity data across bacterial strains be resolved?

  • Methodological Answer : Discrepancies in MIC values (e.g., S. aureus vs. E. coli) are addressed by:

  • Strain-specific assays : Testing efflux pump mutants to assess resistance mechanisms.
  • Membrane permeability studies : Using fluorescent probes (e.g., ethidium bromide) to quantify compound uptake .
  • Data normalization : Reporting MICs relative to positive controls (e.g., ciprofloxacin) to account for strain variability .

Q. What computational strategies predict binding affinity to bacterial dihydrofolate reductase (DHFR)?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with Asp27/Thr113 residues).
  • MD simulations : AMBER or GROMACS evaluates binding stability (RMSD < 2.0 Å over 100 ns).
  • QSAR models : Correlate substituent electronegativity (e.g., Br vs. NO₂) with inhibition constants (Ki) .

Q. How are π-π stacking and hydrogen bonding analyzed in the crystal lattice, and how do they stabilize the compound?

  • Methodological Answer :

  • X-ray topology : Mercury software visualizes π-π interactions (centroid distances 3.6–3.8 Å) and hydrogen-bond networks (N–H···O=C, 2.8–3.0 Å).
  • Thermal stability : TGA/DSC correlates lattice interactions with decomposition temperatures (>250°C) .

Q. What impact do structural modifications at the hydrazone linkage have on pharmacological profiles?

  • Methodological Answer :

  • Substituent screening : Replacing Br with –NO₂ or –OCH3 alters logP (measured via HPLC) and bioavailability.
  • Bioactivity trends : Brominated derivatives (e.g., Compound 3 in ) show 2–3× higher antibacterial activity than nitro analogs due to enhanced lipophilicity .

Q. Which in vitro assays evaluate kinase inhibition potential based on structural analogs?

  • Methodological Answer :

  • Kinase profiling : ADP-Glo™ assays quantify inhibition of EGFR or VEGFR2 (IC50 values).
  • Cellular assays : MTT-based viability tests on cancer lines (e.g., HeLa) with Western blotting for phosphorylated kinase targets .

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